3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one is a complex organic compound that integrates elements of benzothiazole and chromone structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of hydroxyl and piperazine functional groups enhances its biological activity, making it a candidate for further pharmacological studies.
This compound belongs to the class of heterocyclic compounds, specifically chromones and benzothiazoles. It is characterized by a chromene backbone with additional functional groups that contribute to its chemical properties and biological activity.
The synthesis of 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dry pyridine), and the use of catalysts to facilitate reactions. For instance, refluxing conditions are commonly employed to promote ring closure and functional group transformations.
The molecular structure of 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one can be represented as follows:
This indicates that the compound consists of 23 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.
The elemental analysis shows a close match to theoretical values:
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Techniques such as chromatography may be employed for purification.
The mechanism of action for 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one is primarily linked to its role as a kinase inhibitor. It has shown inhibition of checkpoint kinase 1 (Chk1) in cellular assays, suggesting its potential as an anticancer agent by disrupting cell cycle regulation .
In vitro studies indicate that at concentrations as low as 2 µM, this compound can inhibit Chk1 activity effectively, demonstrating its potency as a therapeutic agent against cancer cells .
The physical properties include:
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of hydroxyl and amine groups. Stability studies may reveal degradation pathways under various conditions.
3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one has potential applications in:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0